molecular formula C20H20N2O4S B2745635 N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide CAS No. 784174-16-9

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B2745635
CAS No.: 784174-16-9
M. Wt: 384.45
InChI Key: CVEHJXWWBLQMMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide (CAS 784174-16-9) is a high-purity chemical compound with a molecular formula of C20H20N2O4S and a molecular weight of 384.45 g/mol . This acetamide derivative features a 1,3-thiazole core linked to a 2,5-dimethoxyphenyl group and a 4-methoxyphenylacetamide moiety, a structural motif common in medicinal chemistry research. Compounds containing thiazole and acetamide functional groups are of significant scientific interest due to their broad spectrum of potential pharmacological activities, which can include antimicrobial, antiviral, and anticancer properties, as seen in related heterocyclic hybrids . The specific stereochemistry and conformation of such heterocyclic frameworks are critical, as they sensitively and solely influence the potential pharmacological effect of the molecule . This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can access supporting data and structural information through publicly available chemical databases using its CAS registry number or Canonical SMILES (COC1=CC(=C(C=C1)OC)C2=CC(=NS2)NC(=O)CC3=CC=C(C=C3)OC) .

Properties

IUPAC Name

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-24-14-6-4-13(5-7-14)10-19(23)22-20-21-17(12-27-20)16-11-15(25-2)8-9-18(16)26-3/h4-9,11-12H,10H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEHJXWWBLQMMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Cyclization

The thiazole core is synthesized via the Hantzsch thiazole synthesis , which involves cyclocondensation of α-halocarbonyl compounds with thioamides or thioureas. For regioselective incorporation of the 2,5-dimethoxyphenyl group:

Step 1: Preparation of 2,5-Dimethoxyphenylthioamide

  • Reactant : 2,5-Dimethoxybenzaldehyde is converted to its corresponding thioamide via treatment with ammonium sulfide or Lawesson’s reagent.
  • Conditions : Ethanol reflux, 12–24 h.

Step 2: Cyclization with α-Chloroketone

  • Reactant : Chloroacetone or α-chloroacetylacetone introduces the thiazole’s C4 methyl group (if required).
  • Mechanism : Nucleophilic attack by the thioamide’s sulfur on the α-carbon, followed by dehydrohalogenation.
  • Conditions : Dioxane or THF, 60–80°C, 6–12 h.

Key Modification :
To achieve the 4-aryl substitution, 2-bromo-1-(2,5-dimethoxyphenyl)ethanone is preferred over simpler α-haloketones. This ensures the aryl group is positioned at C4 of the thiazole.

Yield : 68–72% (estimated from analogous syntheses).

Alternative Routes via Suzuki-Miyaura Coupling

For enhanced regiocontrol, a palladium-catalyzed cross-coupling may be employed post-cyclization:

  • Synthesize 4-bromo-1,3-thiazol-2-amine.
  • Couple with 2,5-dimethoxyphenylboronic acid under Suzuki conditions.
  • Catalyst : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 80°C, 12 h.
  • Yield : ~65% (based on similar thiazole couplings).

Acylation of Thiazol-2-amine with 4-Methoxyphenylacetyl Chloride

Reagent Synthesis: 2-(4-Methoxyphenyl)acetyl Chloride

Procedure :

  • Starting Material : 4-Methoxyphenylacetic acid treated with thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O].
  • Conditions : Reflux in anhydrous dichloromethane (DCM), 2–4 h.
  • Quenching : Excess reagent removed under vacuum.

Purity : >95% (by ¹H NMR).

Amide Bond Formation

Method A: Schotten-Baumann Conditions

  • Reactants : Thiazol-2-amine (1 eq), 2-(4-methoxyphenyl)acetyl chloride (1.2 eq).
  • Base : Aqueous NaHCO₃ (2 eq).
  • Solvent : THF/H₂O (2:1), 0°C → room temperature, 6 h.
  • Workup : Extract with DCM, dry (Na₂SO₄), concentrate.
  • Yield : 60–65% (crude).

Method B: Carbodiimide-Mediated Coupling

  • Coupling Agents : EDCI·HCl (1.5 eq), DMAP (0.1 eq).
  • Solvent : Anhydrous DCM, 0°C → room temperature, 24 h.
  • Advantages : Higher selectivity, minimal racemization.
  • Yield : 75–76% (after recrystallization).

Optimization and Scalability Challenges

Regioselectivity in Thiazole Formation

The position of the 2,5-dimethoxyphenyl group is critical. Competing pathways may yield C5-aryl byproducts. Strategies to mitigate this include:

  • Low-Temperature Cyclization : Slower reaction kinetics favor thermodynamic control.
  • Bulky Solvents : Use of tert-amyl alcohol reduces steric interference during ring closure.

Purification Techniques

  • Recrystallization : Ethyl acetate/hexane (3:1) effectively removes unreacted thioamide.
  • Column Chromatography : SiO₂, eluent DCM/MeOH (95:5) for final acetamide purification.

Analytical Data and Characterization

Parameter Value/Description Method
Molecular Weight 384.45 g/mol HRMS (ESI+)
Melting Point 162–164°C Differential Scanning Calorimetry
¹H NMR (400 MHz, CDCl₃) δ 7.82 (s, 1H, thiazole-H), 6.95–6.75 (m, 7H, aryl-H), 3.89 (s, 6H, OCH₃), 3.78 (s, 3H, OCH₃) Bruker Avance III
IR (KBr) 1650 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N) FTIR Spectrometer

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Hantzsch Cyclization Cost-effective, one-pot Regioselectivity challenges 68
Suzuki Coupling Precise aryl positioning Requires Pd catalyst, higher cost 65
Schotten-Baumann Aqueous conditions, simple workup Lower yields due to hydrolysis 60
EDCI/DMAP Coupling High efficiency, minimal side products Anhydrous conditions required 76

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated precursors and nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting or activating their functions. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.

    Pathways Involved: The compound can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound’s structural analogues primarily differ in substituent patterns on the thiazole ring and acetamide moiety. Key examples include:

Compound Name Substituents (Thiazole Position 4) Acetamide Substituent Melting Point (°C) Molecular Weight (g/mol) Reference
N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-phenylpiperazin-1-yl)acetamide (Compound 16) 4-Methoxyphenyl 4-Phenylpiperazin-1-yl 281–282 408.52
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (Compound 6a) 4-Hydroxy-3-methoxyphenyl Acetamide (unsubstituted) Not reported 264.29
2-(4-Methoxyphenyl)-N-[4-(2-pyridyl)-1,3-thiazol-2-yl]acetamide (Compound Y042-5016) 2-Pyridyl 4-Methoxyphenyl Not reported 337.40

Key Observations :

  • Methoxy vs. Hydroxy Groups : The presence of methoxy groups (as in the target compound) enhances lipophilicity compared to hydroxy-substituted analogues like 6a, which may improve blood-brain barrier penetration but reduce solubility .
  • Heterocyclic Variations : Substitution with pyridyl (Y042-5016) or piperazinyl (Compound 16) groups introduces hydrogen-bonding or basicity, altering receptor-binding profiles .
Pharmacological Activities
Anti-Inflammatory Activity
  • Compound 6a: Non-selective COX-1/COX-2 inhibitor (IC₅₀: 9.01 ± 0.01 µM for COX-1; 11.65 ± 6.20 µM for COX-2) with demonstrated anti-inflammatory effects in vivo .
  • The 2,5-dimethoxyphenyl group may enhance steric hindrance, reducing COX-2 selectivity compared to 6a .
Anticancer Activity
  • N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 38) : Exhibited potent activity against HCT-116, SF268, and MCF-7 cell lines (IC₅₀ < 10 µM) .
Nrf2/ARE Pathway Modulation
  • CPN-9 (N-(4-(2-pyridyl)(1,3-thiazol-2-yl))-2-(2,4,6-trimethylphenoxy)acetamide): Activates the Nrf2/ARE pathway, a key antioxidant response mechanism .
Structure-Activity Relationship (SAR) Trends

Methoxy Substitutions: Positional Effects: 2,5-Dimethoxy substitution (target compound) vs. 4-methoxy (Compound 16) may alter π-π stacking interactions with hydrophobic enzyme pockets .

Acetamide Modifications :

  • Aromatic vs. Aliphatic Substituents : 4-Methoxyphenyl (target) vs. piperazinyl (Compound 16) substituents influence solubility and target selectivity. Piperazinyl groups introduce basicity, favoring interaction with charged residues in MMPs or kinases .

Biological Activity

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

  • Molecular Formula: C16H15N5O5S
  • Molecular Weight: 389.3858 g/mol
  • CAS Number: 6695-27-8

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Antitumor Activity : Research indicates that thiazole derivatives exhibit promising antitumor properties. The presence of the thiazole ring enhances cytotoxicity against cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation. For instance, compounds with similar structures have shown IC50 values in the range of 1.61 µg/mL to 23.30 mM against various cancer cell lines .
  • Antiviral Properties : Thiazole derivatives have been investigated for their antiviral potential. Studies suggest that modifications at specific positions on the thiazole ring can significantly enhance antiviral activity, making these compounds viable candidates for further development .
  • Antimicrobial Effects : Some derivatives have demonstrated antimicrobial activity comparable to standard antibiotics. The structural modifications in the thiazole moiety are crucial for enhancing this activity .

Case Studies and Experimental Data

  • Antitumor Efficacy :
    • A study evaluated the anticancer effects of a thiazole-based compound similar to this compound on various cell lines (e.g., A-431 and Jurkat cells). The compound exhibited significant cytotoxicity with IC50 values lower than those of doxorubicin, a standard chemotherapy agent .
  • Antiviral Activity :
    • In vitro studies showed that thiazole derivatives could inhibit viral replication in MT-4 cells, with effective concentrations ranging from 0.20 to 0.35 µM . This suggests a strong potential for developing antiviral therapies based on thiazole scaffolds.
  • Antimicrobial Studies :
    • Compounds derived from thiazoles were tested against bacterial strains like Staphylococcus epidermidis and exhibited growth-inhibitory effects comparable to norfloxacin . This reinforces the need for further exploration into their use as antimicrobial agents.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorSignificant cytotoxicity (IC50 < 1.61 µg/mL)
AntiviralInhibition of viral replication (0.20 - 0.35 µM)
AntimicrobialComparable efficacy to norfloxacin

Future Directions

The promising biological activities associated with this compound warrant further investigation into its pharmacokinetics and safety profile. Future studies should focus on:

  • In vivo studies : To evaluate the therapeutic efficacy and safety in animal models.
  • Mechanistic studies : To elucidate the precise molecular pathways involved in its biological activities.
  • Structure-Activity Relationship (SAR) : To optimize the compound's structure for enhanced potency and reduced toxicity.

Q & A

Q. What are the standard synthetic routes for N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide?

The synthesis typically involves multi-step organic reactions, starting with the formation of the thiazole core via condensation of thiourea derivatives with α-halo ketones. Subsequent functionalization includes coupling the 2,5-dimethoxyphenyl group at the 4-position of the thiazole and introducing the 4-methoxyphenylacetamide moiety via amidation. Key steps require precise control of temperature, solvent polarity (e.g., DMF or THF), and catalysts like EDCI/HOBt for amide bond formation. Purification is achieved using column chromatography, followed by characterization via HPLC and NMR .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and stereochemistry. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% is typical for research-grade material). Infrared (IR) spectroscopy can validate functional groups like amide C=O stretches (~1650 cm⁻¹) .

Q. What are the primary biological targets or activities reported for this compound?

While specific data on this compound is limited, structurally related acetamide-thiazole derivatives exhibit activity against kinases, antimicrobial targets, or cancer cell lines. Preliminary studies might focus on enzyme inhibition assays (e.g., tyrosine kinases) or cytotoxicity screening in cell cultures (e.g., MTT assays) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

Systematic optimization involves varying solvents (e.g., switching from DMF to acetonitrile for better solubility), adjusting stoichiometry of coupling reagents, and employing microwave-assisted synthesis to reduce reaction time. Design of Experiments (DoE) methodologies can identify critical parameters (e.g., temperature, pH) affecting yield .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from differences in assay conditions (e.g., cell line specificity, serum concentration). Meta-analyses comparing IC₅₀ values under standardized protocols are recommended. Structural analogs should be tested in parallel to isolate the impact of substituents (e.g., methoxy vs. ethoxy groups) .

Q. How does the compound’s stability under physiological conditions influence its therapeutic potential?

Stability studies in simulated gastric fluid (pH 1.2–3.0) and plasma (pH 7.4) assess degradation kinetics. Techniques like LC-MS track metabolite formation, while computational modeling (e.g., molecular dynamics) predicts hydrolytic susceptibility of the acetamide bond .

Q. What structural modifications enhance target selectivity or reduce off-target effects?

Structure-Activity Relationship (SAR) studies could explore:

  • Replacing the 4-methoxyphenyl group with electron-withdrawing substituents (e.g., -CF₃) to modulate binding affinity.
  • Introducing chirality at the acetamide side chain to evaluate enantiomer-specific activity. Computational docking (e.g., AutoDock Vina) identifies key interactions with target proteins .

Methodological Considerations

Q. How are computational tools integrated into the design of derivatives?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Pharmacophore modeling aligns functional groups with target active sites, while QSAR models correlate substituent properties (e.g., logP) with bioactivity .

Q. What in vitro models are suitable for preliminary toxicity profiling?

HepG2 (liver) and HEK293 (kidney) cell lines assess organ-specific toxicity. Ames tests evaluate mutagenicity, and hemolysis assays screen for erythrocyte membrane disruption. Dose-response curves (0.1–100 µM) establish therapeutic indices .

Q. How do solvent polarity and temperature affect crystallization for X-ray diffraction studies?

Slow evaporation in mixed solvents (e.g., chloroform/methanol) promotes single-crystal growth. Temperature gradients (4°C to room temperature) control nucleation rates. Data collection at synchrotron facilities enhances resolution for complex heterocycles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.